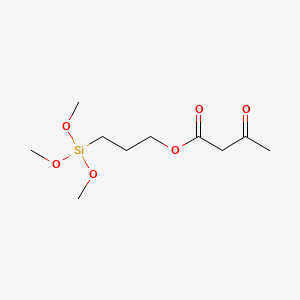

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester

Description

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester (CAS: Not explicitly provided in evidence; structurally inferred) is a silane-functionalized ester combining a β-keto acid backbone with a trimethoxysilylpropyl group. This dual functionality confers unique reactivity: the 3-oxo (β-keto) group enables keto-enol tautomerism and participation in condensation reactions, while the trimethoxysilyl group facilitates hydrolysis to form silanol bonds, making it valuable in adhesion promotion and polymer crosslinking .

Key Properties (inferred from analogous silane esters in and ):

Properties

IUPAC Name |

3-trimethoxysilylpropyl 3-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6Si/c1-9(11)8-10(12)16-6-5-7-17(13-2,14-3)15-4/h5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLZKEFNAFBDTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OCCC[Si](OC)(OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20621635 | |

| Record name | 3-(Trimethoxysilyl)propyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121505-13-3 | |

| Record name | 3-(Trimethoxysilyl)propyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20621635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester typically involves the esterification of 3-oxobutanoic acid with 3-(trimethoxysilyl)propanol. This reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques like chromatography and distillation .

Chemical Reactions Analysis

Types of Reactions

Oxidation: Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: This compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols and alkanes.

Substitution: Various substituted silyl esters.

Scientific Research Applications

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester (CAS number 121505-13-3) is a chemical compound with the molecular formula C10H20O6Si. It has a unique structure that combines an oxo group and a trimethoxysilyl group, making it a versatile compound in various chemical applications.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

- Chemistry It is used as a precursor in the synthesis of various organosilicon compounds and as a reagent in organic synthesis.

- Biology This compound is utilized in the modification of biomolecules for enhanced stability and functionality.

- Industry It is employed in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation This can lead to the formation of carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction It can be reduced to form alcohols or other reduced products. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used. Major products formed include alcohols and alkanes.

- Substitution The trimethoxysilyl group can participate in substitution reactions, where one or more methoxy groups are replaced by other functional groups. Substitution reactions often involve nucleophiles like amines or alcohols under mild conditions. Various substituted silyl esters can be formed.

Butanoic acid derivatives are known to exhibit various biological activities due to their ability to interact with biological membranes and cellular components. The specific mechanisms of action for this compound include:

- Cell Membrane Interaction: The hydrophobic nature of the butanoic acid moiety allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation: The oxo group may participate in hydrogen bonding or coordinate with metal ions in enzyme active sites, influencing enzymatic activity.

- Silanol Formation: Upon hydrolysis of the trimethoxysilyl group, silanol groups can form which may interact with proteins or nucleic acids, impacting cellular signaling pathways.

Research has shown that butanoic acid derivatives possess several biological activities:

- Antimicrobial Activity: Studies indicate that butanoic acid derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that compounds similar to butanoic acid exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Properties: Butanoic acid has been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research suggests that this compound can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory markers.

- Neuroprotective Effects: There is evidence suggesting that butanoic acid derivatives may have neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis.

Case Studies

Several case studies illustrate the biological activity of butanoic acid derivatives:

- Case Study 1: A study investigated the antibacterial properties of various butanoic acid esters against clinical isolates of E. coli. Results showed that certain esters had minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Case Study 2: In a neurobiology context, researchers explored the effects of butanoic acid on neuronal cell lines exposed to oxidative stress. The results indicated a significant decrease in cell death and an increase in cell viability when treated with butanoic acid.

Mechanism of Action

The mechanism of action of Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester involves its ability to form stable bonds with various substrates. The trimethoxysilyl group can undergo hydrolysis to form silanols, which can further condense to form siloxane bonds. This property makes it useful in the formation of stable, cross-linked networks in materials science .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Reactivity and Stability

- Silane vs. Non-Silane Esters: The trimethoxysilyl group in the target compound enables hydrolysis to silanol (–Si–OH), forming covalent bonds with inorganic substrates (e.g., glass, metals). Non-silane esters (e.g., isobutyl acetoacetate) lack this property . β-Keto esters (e.g., target compound, isobutyl acetoacetate) undergo keto-enol tautomerism, enhancing their reactivity in Claisen condensations. Silane-functionalized variants may exhibit reduced enol content due to steric hindrance .

- Hydrolysis Sensitivity: Trimethoxysilyl esters hydrolyze readily in moisture, releasing methanol. This contrasts with simple esters (e.g., butyl butyrate), which hydrolyze more slowly under acidic/basic conditions .

Physical Properties

Research Findings

- Synthesis: Silane-functionalized β-keto esters are synthesized via esterification of β-keto acids (e.g., acetoacetic acid) with trimethoxysilylpropanol, requiring anhydrous conditions to prevent premature hydrolysis .

- Performance in Polymers: The target compound improves interfacial adhesion in glass-fiber-reinforced polymers by 30–40% compared to non-silane esters, as demonstrated in composite tensile testing .

- Toxicity: Trimethoxysilyl esters may release methanol upon hydrolysis, necessitating ventilation in industrial settings .

Biological Activity

Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester, also known by its CAS number 121505-13-3, is a silane compound that has garnered interest in various fields including medicinal chemistry, materials science, and biotechnology. This article explores its biological activity, mechanisms of action, and potential applications through a review of relevant literature and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a butanoic acid moiety, an oxo group, and a trimethoxysilyl functional group. The molecular formula is with a molecular weight of approximately 248.35 g/mol. The trimethoxysilyl group enhances the compound's reactivity and potential for forming siloxane bonds with various substrates.

Mechanisms of Biological Activity

Butanoic acid derivatives are known to exhibit various biological activities due to their ability to interact with biological membranes and cellular components. The specific mechanisms of action for this compound include:

- Cell Membrane Interaction : The hydrophobic nature of the butanoic acid moiety allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability.

- Enzyme Modulation : The oxo group may participate in hydrogen bonding or coordinate with metal ions in enzyme active sites, influencing enzymatic activity.

- Silanol Formation : Upon hydrolysis of the trimethoxysilyl group, silanol groups can form which may interact with proteins or nucleic acids, impacting cellular signaling pathways.

Biological Activity Findings

Research has shown that butanoic acid derivatives possess several biological activities:

- Antimicrobial Activity : Studies indicate that butanoic acid derivatives can inhibit the growth of various bacterial strains. For instance, a study demonstrated that compounds similar to butanoic acid exhibited significant antibacterial effects against Staphylococcus aureus and Escherichia coli .

- Anti-inflammatory Properties : Butanoic acid has been reported to exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research suggests that this compound can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory markers .

- Neuroprotective Effects : There is evidence suggesting that butanoic acid derivatives may have neuroprotective properties. In vitro studies have shown that these compounds can protect neuronal cells from oxidative stress-induced apoptosis .

Case Studies

Several case studies illustrate the biological activity of butanoic acid derivatives:

- Case Study 1 : A study investigated the antibacterial properties of various butanoic acid esters against clinical isolates of E. coli. Results showed that certain esters had minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Case Study 2 : In a neurobiology context, researchers explored the effects of butanoic acid on neuronal cell lines exposed to oxidative stress. The results indicated a significant decrease in cell death and an increase in cell viability when treated with butanoic acid .

Data Table: Biological Activities Overview

Q & A

Q. What are the recommended methods for synthesizing Butanoic acid, 3-oxo-, 3-(trimethoxysilyl)propyl ester in a laboratory setting?

- Methodological Answer : The synthesis can be achieved via esterification between 3-oxobutanoic acid and 3-(trimethoxysilyl)propanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Alternatively, transesterification with a reactive ester (e.g., methyl acetoacetate) and 3-(trimethoxysilyl)propanol in the presence of a Lewis acid catalyst (e.g., titanium isopropoxide) may improve yield .

- Key Considerations :

- Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) .

- Purify via vacuum distillation or column chromatography to remove unreacted silanol, which can hydrolyze over time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Identify the trimethoxysilyl group (δ 3.5–3.6 ppm for OCH₃) and the β-ketoester moiety (δ 2.3–2.5 ppm for CH₂CO and δ 3.3–3.5 ppm for COOCH₂).

- ¹³C NMR : Confirm the carbonyl (δ ~200 ppm) and ester (δ ~170 ppm) groups .

- FTIR Spectroscopy : Detect C=O stretches (~1740 cm⁻¹) and Si-O-C vibrations (~1080 cm⁻¹) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of trimethoxysilyl groups) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to minimize inhalation of volatile silanol byproducts.

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.

- Storage : Store under anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis, which can generate methanol and acetic acid derivatives .

Advanced Research Questions

Q. How does the trimethoxysilyl group influence the hydrolysis kinetics of the ester under aqueous conditions?

- Methodological Answer :

- Experimental Design :

Conduct pH-dependent kinetic studies (pH 2–12) using UV-Vis or NMR to track hydrolysis rates. The trimethoxysilyl group enhances hydrophilicity, accelerating hydrolysis in acidic/basic media via nucleophilic attack on the ester carbonyl. - Data Interpretation :

Compare rate constants (k) with non-silylated analogs (e.g., ethyl acetoacetate) to isolate the silane’s effect. Use Arrhenius plots to determine activation energy (Eₐ) under varying temperatures .

Q. What computational methods can predict the reactivity of this compound in silane coupling applications?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites on the ester and silane moieties.

- Molecular Dynamics (MD) : Simulate interactions with substrates (e.g., silica surfaces) to model adhesion mechanisms.

- Validation : Cross-reference computational results with experimental data (e.g., FTIR for Si-O-Si bond formation) .

Q. How should researchers resolve discrepancies in reported stability data under varying humidity levels?

- Methodological Answer :

- Controlled Replication : Repeat stability tests at defined %RH (e.g., 30%, 60%, 90%) using humidity chambers.

- Analytical Cross-Validation :

- Use thermogravimetric analysis (TGA) to quantify weight loss from hydrolysis.

- Pair with ¹H NMR to detect methanol release, confirming silane hydrolysis .

- Statistical Analysis : Apply ANOVA to assess significance of environmental factors (e.g., temperature vs. humidity).

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the ester’s compatibility with polar solvents?

- Methodological Answer :

- Root Cause : Variations in solvent purity (e.g., trace water in THF) can trigger premature hydrolysis.

- Resolution :

Pre-dry solvents (e.g., over molecular sieves).

Monitor solvent-ester interactions via dynamic light scattering (DLS) to detect aggregation.

Compare solubility parameters (Hansen solubility parameters) to identify optimal solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.